molecular formula C22H16N2O B3009281 (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide CAS No. 721894-21-9

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide

Cat. No.: B3009281
CAS No.: 721894-21-9
M. Wt: 324.383
InChI Key: XUYLICKAHZVHTJ-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide is an organic compound characterized by its cyano and phenyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method involves the treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another approach includes stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general principles of cyanoacetylation and subsequent reactions with phenyl derivatives can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include phenylboronic acid, triethylamine, and various metal catalysts . Reaction conditions often involve refluxing in solvents like ethanol or toluene .

Major Products Formed

Major products formed from these reactions include substituted amides, pyrrole derivatives, and other heterocyclic compounds .

Scientific Research Applications

(Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide involves its interaction with molecular targets through its cyano and phenyl groups. These interactions can lead to the formation of stable complexes with biological molecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(Z)-2-cyano-3-phenyl-N-(2-phenylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O/c23-16-19(15-17-9-3-1-4-10-17)22(25)24-21-14-8-7-13-20(21)18-11-5-2-6-12-18/h1-15H,(H,24,25)/b19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYLICKAHZVHTJ-CYVLTUHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC=CC=C2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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